Cas no 2058-66-4 (Benzenamine,N-ethyl-N-methyl-4-(2-phenyldiazenyl)-)

Benzenamine,N-ethyl-N-methyl-4-(2-phenyldiazenyl)- structure
2058-66-4 structure
Product Name:Benzenamine,N-ethyl-N-methyl-4-(2-phenyldiazenyl)-
Numero CAS:2058-66-4
MF:C15H17N3
MW:239.315582990646
CID:256121
PubChem ID:16354
Update Time:2025-04-19

Benzenamine,N-ethyl-N-methyl-4-(2-phenyldiazenyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenamine,N-ethyl-N-methyl-4-(2-phenyldiazenyl)-
    • N-ethyl-N-methyl-4-phenyldiazenylaniline
    • 4-Ethylmethylaminoazobenzene
    • N-Ethyl-N-methyl-p-(phenylazo)aniline
    • SCHEMBL3341264
    • UNII-S7I81ETZ95
    • DTXSID001037949
    • S7I81ETZ95
    • N-Ethyl-N-methyl-4-(phenylazo)benzenamine
    • Benzenamine, N-ethyl-N-methyl-4-(phenylazo)-
    • N-Methyl-N-ethyl-p-aminoazobenzene
    • p-Ethylmethylaminoazobenzene
    • 2058-66-4
    • BRN 0747766
    • Q27288775
    • 4-(Methylethyl)aminoazobenzine
    • ANILINE, N-ETHYL-N-METHYL-p-(PHENYLAZO)-
    • Benzenamine, N-ethyl-N-methyl-4-(2-phenyldiazenyl)-
    • N-ethyl-N-methyl-p-(phenylazo)-aniline
    • N-Ethyl-N-methyl-p-aminoazobenzene
    • Inchi: 1S/C15H17N3/c1-3-18(2)15-11-9-14(10-12-15)17-16-13-7-5-4-6-8-13/h4-12H,3H2,1-2H3/b17-16+
    • Chiave InChI: CQRMBHOJIAXBTN-WUKNDPDISA-N
    • Sorrisi: N(C)(CC)C1C=CC(=CC=1)/N=N/C1C=CC=CC=1

Proprietà calcolate

  • Massa esatta: 239.14241
  • Massa monoisotopica: 239.142247555g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 18
  • Conta legami ruotabili: 4
  • Complessità: 251
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.9
  • Superficie polare topologica: 28Ų

Proprietà sperimentali

  • Densità: 1.1092 (rough estimate)
  • Punto di ebollizione: 371.98°C (rough estimate)
  • Indice di rifrazione: 1.5610 (estimate)
  • PSA: 27.96
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd